Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a benzoate ester group
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a part of, have been tested for their antimicrobial activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of pharmacological activities .
Action Environment
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activities in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the reaction of appropriate precursors such as 5-propionamido-1,3,4-thiadiazole with thioacetamide under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a drug precursor or in the development of therapeutic agents. Its biological activity may be explored for treating various diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
2-Amino-5-ethyl-1,3,4-thiadiazole
N-(5-ethyl-1,3,4-thiadiazol-2-yl)toluenesulfonamide
Uniqueness: Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-3-12(21)18-15-19-20-16(26-15)25-9-13(22)17-11-7-5-10(6-8-11)14(23)24-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXOZDJJRHVVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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